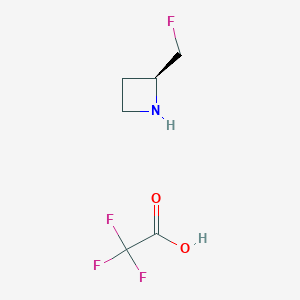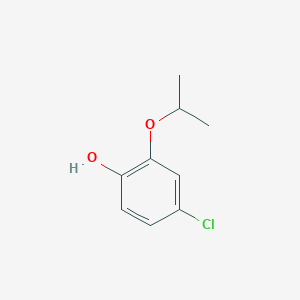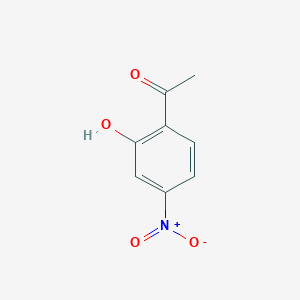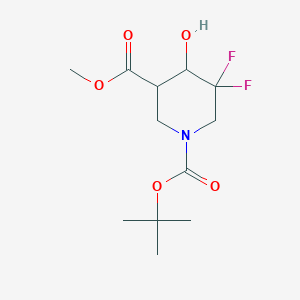
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Overview
Description
“(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid” is a chemical compound with the CAS Number: 2173637-40-4 . It has a molecular weight of 203.14 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is (S)-2-(fluoromethyl)azetidine 2,2,2-trifluoroacetate . The InChI code of the compound is 1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2; (H,6,7)/t4-;/m0./s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.14 . It is stored at room temperature and has a physical form of oil .Scientific Research Applications
Synthesis of Medicinally Important Derivatives : The trifluoroacetic acid (TFA) promoted multicomponent coupling of aziridines and arynes, including the use of azetidines, has been reported to produce N-aryl β-amino and γ-amino alcohol derivatives. These derivatives are significant in medicinal chemistry (Roy, Baviskar, & Biju, 2015).
Investigating Ion Transport in Plants : Azetidine 2-carboxylic acid (AZ) has been used as an analog of proline in studies exploring the relationship between protein synthesis and ion transport. In barley roots, AZ significantly inhibited the release of ions to the xylem, without inhibiting protein assembly (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Development of Radiopharmaceuticals : The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was achieved using trifluoroacetic acid. This compound is significant in the field of radiopharmaceuticals and positron emission tomography (PET) tracers (Karimi & Långström, 2002).
Synthesis of Fluorinated Amines : A methodology for synthesizing 1-alkyl-2-(trifluoromethyl)azetidines and their subsequent transformation into diverse α-(trifluoromethyl)amines was developed. This process involves a series of steps including imination, reduction, chlorination, and base-induced ring closure (Kenis et al., 2012).
Development of Antibacterial Agents : Research on 7-azetidinylquinolones, specifically exploring the synthesis and structure-activity relationships of stereochemically pure derivatives, provided insights into the impact of chirality on antibacterial potency and efficacy (Frigola et al., 1995).
Role in Chemical Synthesis : Trifluoroacetic acid was used in the synthesis of benzimidazole-embedded N-fused aza-indacenes, which act as optical-based chemosensors for dissolved carbon dioxide gas (Ishida et al., 2013).
Synthesis of Fluorine-Containing Compounds : A nickel-catalyzed trans-selective dicarbofunctionalization process involving N-Boc-2-pyrroline and N-Boc-2-azetine was reported, providing access to pyrrolidine- and azetidine-containing fluorinated amino acids and oligopeptides (Xu et al., 2020).
Exploration of Synthetic Chemistry : Azetidine, a significant component in medicinal chemistry, has been the focus of synthetic strategies for functionalized derivatives. These strategies highlight azetidine's versatility as a heterocyclic synthon (Mehra et al., 2017).
Research on Fluorinated Aziridines and Azetidines : The synthetic chemistry of fluorinated aziridines and azetidines, including their use in medicinal chemistry, has seen recent advancements. These heterocycles are important as building blocks for complex structures (Meyer, 2016).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIMXDUXSJWJOJ-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CF.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CF.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid | |
CAS RN |
2173637-40-4 | |
| Record name | Azetidine, 2-(fluoromethyl)-, (2S)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)








